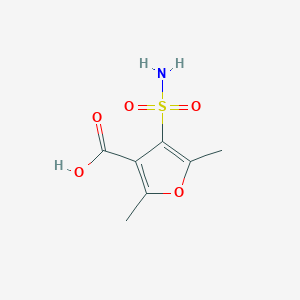

2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid

概要

説明

2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid is a heteroarylcarboxylic acid derivative known for its potential as a metallo-β-lactamase inhibitor. This compound has garnered attention due to its ability to inhibit enzymes that confer resistance to β-lactam antibiotics, making it a promising candidate in the fight against antibiotic-resistant bacteria .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid typically involves the reaction of 2,5-dimethylfuran with sulfamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfamoyl group. The carboxylic acid group is introduced through subsequent oxidation reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions

2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonic acid derivatives, while substitution reactions can produce a variety of substituted furan derivatives .

科学的研究の応用

Chemistry

2,5-DM-SFCA serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its reactivity allows chemists to create derivatives that can exhibit enhanced biological activity or modified solubility properties .

Biology

The compound has garnered attention for its potential as an enzyme inhibitor, particularly targeting metallo-β-lactamase (MBL) enzymes. These enzymes are associated with antibiotic resistance in bacteria such as Enterobacteriaceae. Research indicates that 2,5-DM-SFCA can competitively inhibit MBLs, making it a promising candidate for developing new antibiotics .

Medicine

In medicinal chemistry, 2,5-DM-SFCA is being explored for its anti-inflammatory and antimicrobial properties. Studies have shown that compounds with similar structures exhibit significant biological activity, suggesting that 2,5-DM-SFCA could also possess therapeutic potential against various infections .

Industrial Applications

The compound's unique structure makes it suitable for applications in the development of organic semiconductors and light-emitting diodes (LEDs). Its electronic properties can be harnessed in materials science for creating efficient electronic devices .

Case Study 1: Inhibition of Metallo-β-Lactamase Enzymes

A study conducted on the efficacy of 2,5-DM-SFCA revealed its ability to inhibit MBL enzymes effectively. The research utilized X-ray crystallography to elucidate the binding interactions between the compound and MBLs, demonstrating its potential to restore the efficacy of carbapenems against resistant strains of bacteria .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of sulfamoyl heteroarylcarboxylic acids similar to 2,5-DM-SFCA. The results indicated that these compounds could significantly reduce inflammation markers in vitro, supporting their potential use in therapeutic applications for inflammatory diseases .

作用機序

The mechanism of action of 2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid involves the inhibition of metallo-β-lactamases, enzymes that hydrolyze β-lactam antibiotics and confer resistance to bacteria. The sulfamoyl group of the compound coordinates with zinc ions in the active site of the enzyme, preventing the hydrolysis of the antibiotic and restoring its efficacy . This interaction is crucial for the compound’s inhibitory activity and its potential therapeutic applications .

類似化合物との比較

Similar Compounds

2,5-Diethyl-1-methyl-4-sulfamoylpyrrole-3-carboxylic acid: Another sulfamoyl heteroarylcarboxylic acid with similar inhibitory activity against metallo-β-lactamases.

Hydroxyhexylitaconic acids: These compounds also inhibit metallo-β-lactamases but differ in their structural features and specific enzyme targets.

Uniqueness

2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid is unique due to its high specificity and potency against certain types of metallo-β-lactamases, such as IMP-1, compared to other inhibitors that may have broader but less potent activity . This specificity makes it a valuable tool in the development of targeted therapies against antibiotic-resistant bacteria .

生物活性

2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid (SFC) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of antibacterial properties. This article explores the biological activity of SFC, focusing on its mechanisms of action, efficacy against various bacterial strains, and relevant research findings.

- Molecular Formula : C₇H₉N₁O₅S

- Molecular Weight : Approximately 205.19 g/mol

- Structure : Characterized by a furan ring with a sulfamoyl group and a carboxylic acid, which contribute to its reactivity and biological profile.

SFC functions primarily as an inhibitor of metallo-β-lactamases (MBLs), which are enzymes produced by certain bacteria that confer resistance to β-lactam antibiotics. The compound has shown significant inhibitory activity against various MBLs, including:

| Enzyme Type | Inhibition Constant (Ki) |

|---|---|

| IMP-1 | 0.22 µM |

| NDM-1 | Not significant |

| VIM-2 | Not significant |

This inhibition is crucial in combating antibiotic resistance, especially in Gram-negative bacteria that pose significant treatment challenges.

Antibacterial Efficacy

SFC has been tested against a range of bacterial strains, demonstrating promising antibacterial activity. The compound's effectiveness is highlighted in several studies:

- In vitro Studies : SFC exhibited potent inhibitory effects on bacterial growth in laboratory settings. For instance, it reduced the minimum inhibitory concentration (MIC) of meropenem from 1 µg/mL to ≤0.03 µg/mL against certain strains, indicating a ≥32-fold increase in potency when used in conjunction with this antibiotic .

- Biofilm Formation : Research indicates that SFC can disrupt biofilm formation, a key factor in bacterial virulence and resistance. It modulates quorum sensing pathways, which are critical for biofilm maturation and maintenance .

- Resistance Mechanisms : SFC's role in overcoming resistance mechanisms associated with carbapenemase gene expression has been documented. It effectively inhibits the enzyme activity responsible for hydrolyzing carbapenem antibiotics, thereby restoring their efficacy .

Case Studies and Research Findings

Several studies have investigated the biological activity of SFC:

- Study on MBL Inhibitors : A comprehensive screening involving over 5,000 microbial samples identified SFC as a leading candidate for MBL inhibition. It was particularly effective against IMP-type enzymes .

- Comparative Analysis : In studies comparing SFC with other known inhibitors, it was found that while it lacked significant activity against NDM-1 and VIM-2 enzymes, its selective inhibition of IMP-1 positions it as a valuable compound in antibiotic development .

特性

IUPAC Name |

2,5-dimethyl-4-sulfamoylfuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO5S/c1-3-5(7(9)10)6(4(2)13-3)14(8,11)12/h1-2H3,(H,9,10)(H2,8,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPWRJNLSEWKOGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(O1)C)S(=O)(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid (SFC) help identify bacteria producing subclass B1 metallo-β-lactamases?

A: SFC acts as a specific inhibitor of subclass B1 MβLs, which are enzymes produced by certain bacteria that confer resistance to carbapenem antibiotics []. The research describes the development of agar-based disk diffusion tests using SFC. In these tests, SFC's inhibitory action on B1 MβLs allows for the differentiation of bacteria producing these enzymes from those producing other types of carbapenemases. Essentially, the presence of SFC enhances the activity of certain antibiotics against bacteria specifically producing B1 MβLs, enabling their identification in laboratory settings [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。